10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Overview
Description
10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with a unique structure that combines a bromobenzenesulfonyl group, a propan-2-ylphenyl group, and a thia-tetraazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps:
Formation of the bromobenzenesulfonyl group: This can be achieved by sulfonylation of 4-bromobenzenesulfonyl chloride with an appropriate amine.
Introduction of the propan-2-ylphenyl group: This step involves the coupling of 4-(propan-2-yl)phenylamine with the intermediate formed in the previous step.
Construction of the thia-tetraazatricyclo framework: This is the most complex step and involves cyclization reactions under specific conditions to form the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-tetraazatricyclo framework.
Reduction: Reduction reactions can occur at the bromobenzenesulfonyl group, potentially converting it to a benzenesulfonyl group.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced sulfonyl derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its unique structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Materials Science: Applications in the development of new materials with unique properties.
Chemical Manufacturing: Use as a building block in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzenesulfonyl group may interact with active sites, while the thia-tetraazatricyclo framework provides structural stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-chlorobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- 10-(4-methylbenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Uniqueness
The presence of the bromobenzenesulfonyl group in 10-(4-bromobenzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine imparts unique reactivity and binding properties compared to its analogs with different substituents. This makes it particularly valuable in applications requiring specific interactions or reactivity.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S2/c1-13(2)14-3-7-16(8-4-14)24-20-19-18(11-12-31-19)28-21(25-20)22(26-27-28)32(29,30)17-9-5-15(23)6-10-17/h3-13H,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZNALKEKKXUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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